molecular formula C8H8ClN B13262247 4-Chloro-2-ethenylaniline

4-Chloro-2-ethenylaniline

Cat. No.: B13262247
M. Wt: 153.61 g/mol
InChI Key: LSJGPRPZCAAHIE-UHFFFAOYSA-N
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Description

4-Chloro-2-ethenylaniline is an organic compound with the molecular formula C8H8ClN It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 4-position and an ethenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethenylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 4-chloro-2-ethyl aniline.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-chloro-2-ethyl aniline.

    Substitution: Formation of various substituted anilines, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethenylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals or as a building block for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of an ethenyl group.

    4-Chloro-2-methylaniline: Similar structure but with a methyl group instead of an ethenyl group.

    4-Chloro-2-ethyl aniline: Similar structure but with an ethyl group instead of an ethenyl group.

Uniqueness

4-Chloro-2-ethenylaniline is unique due to the presence of the ethenyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

4-chloro-2-ethenylaniline

InChI

InChI=1S/C8H8ClN/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1,10H2

InChI Key

LSJGPRPZCAAHIE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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